Cas no 4948-29-2 (trans-2-Pinanol)

trans-2-Pinanol 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.1.1]heptan-2-ol,2,6,6-trimethyl-, (1R,2R,5S)-rel-
- 2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol, (1.α.,2.β.,5.α.)-
- cis-2-Pinanol
- (E)-Pinan-2-ol
- (E)-Pinene hydrate
- 2,6,6-Trimethylbicyclo(3.1.1)heptan-2-ol, (1α,2β
- 2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol-, (1R,2R,5S)-rel-
- 2-Pinanol, trans-
- Bicyclo(3.1.1)heptan-2-ol, 2,6,6-trimethyl-, (1α,2β
- NSC 2326
- -ol
- Pinan-2β
- trans-Pinan-2-ol
- trans-Pinene hydrate
- trans-2-Pinanol
- YYWZKGZIIKPPJZ-QXFUBDJGSA-N
- (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
- 35408-04-9
- DTXSID7091545
- Pinan-2.beta.-ol
- 10 alpha-Pinan-2-ol
- 2-PINANOL, TRANS-(+/-)-
- DTXSID8027583
- Q3IVK90KUD
- Bicyclo(3.1.1)heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
- cis-Pinene hydrate
- NS00114000
- NSC-2326
- 4948-29-2
-
- インチ: InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3
- InChIKey: YYWZKGZIIKPPJZ-UHFFFAOYSA-N
- SMILES: CC1(CCC2CC1C2(C)C)O
計算された属性
- 精确分子量: 154.13584
- 同位素质量: 154.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 0.969
- Boiling Point: 203.1°Cat760mmHg
- フラッシュポイント: 80.8°C
- Refractive Index: 1.488
- PSA: 20.23
- LogP: 2.19350
trans-2-Pinanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P458623-25mg |
trans-2-Pinanol |
4948-29-2 | 25mg |
$ 161.00 | 2023-09-06 | ||
TRC | P458623-100mg |
trans-2-Pinanol |
4948-29-2 | 100mg |
$574.00 | 2023-05-17 | ||
TRC | P458623-10mg |
trans-2-Pinanol |
4948-29-2 | 10mg |
$ 71.00 | 2023-09-06 | ||
TRC | P458623-50mg |
trans-2-Pinanol |
4948-29-2 | 50mg |
$305.00 | 2023-05-17 | ||
A2B Chem LLC | AG41708-25mg |
cis-2-Pinanol |
4948-29-2 | 25mg |
$651.00 | 2024-04-19 | ||
A2B Chem LLC | AG41708-10mg |
cis-2-Pinanol |
4948-29-2 | 10mg |
$468.00 | 2024-04-19 |
trans-2-Pinanol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
trans-2-Pinanolに関する追加情報
Comprehensive Guide to trans-2-Pinanol (CAS No. 4948-29-2): Properties, Applications, and Industry Insights
trans-2-Pinanol (CAS No. 4948-29-2) is a naturally occurring monoterpenoid alcohol widely recognized for its versatile applications in fragrances, flavors, and specialty chemicals. As a derivative of α-pinene, this compound exhibits a unique woody-pine aroma, making it a sought-after ingredient in perfumery and aromatherapy. The growing demand for sustainable terpenes and bio-based solvents has further elevated its commercial significance, aligning with global trends toward eco-friendly alternatives.
Chemically, trans-2-Pinanol belongs to the bicyclic tertiary alcohol class, with a molecular formula of C10H18O. Its stereospecific structure contributes to distinct physicochemical properties, including a boiling point of 210–212°C and moderate solubility in organic solvents. Researchers have explored its role as a chiral building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. Recent studies highlight its potential in green chemistry applications, such as catalytic hydrogenation processes.
The fragrance industry values trans-2-Pinanol for its ability to enhance pine-like olfactory profiles in household cleaners and personal care products. With consumers increasingly favoring natural fragrance ingredients, this compound has gained traction as a safer alternative to synthetic musks. Notably, its low toxicity profile (LD50 > 2,000 mg/kg in rodent studies) supports its use in cosmetic formulations, complying with regulations like IFRA and REACH.
In flavor applications, trans-2-Pinanol imparts earthy notes to food additives, often blended with other terpene derivatives for complex flavor matrices. The food-grade terpenes market has seen a 12% annual growth (2020–2023), driven by demand for clean-label ingredients. Regulatory approvals by FDA (21 CFR 172.515) and EFSA further bolster its adoption in natural flavor systems.
From a technical perspective, trans-2-Pinanol demonstrates promise in advanced material science. Its rigid bicyclic framework serves as a precursor for high-performance polymers, with recent patents disclosing its use in epoxy resin modifiers. The compound’s ability to improve thermal stability (up to 300°C in composite testing) makes it relevant for biodegradable plastics research—a hot topic in circular economy discussions.
Market analytics reveal that searches for "trans-2-Pinanol suppliers" and "CAS 4948-29-2 specifications" have increased by 18% YoY, reflecting industrial interest. Quality benchmarks typically require ≥98% purity (GC analysis), with key impurities being cis-2-Pinanol and pinane derivatives. Storage recommendations emphasize amber glass containers under nitrogen to prevent oxidative degradation, a common concern among buyers.
Environmental considerations position trans-2-Pinanol favorably in carbon footprint assessments. Lifecycle analyses show its production from turpentine feedstocks generates 40% fewer CO2 equivalents compared to petrochemical analogues. This aligns with the EU Green Deal objectives, explaining its inclusion in bioeconomy strategies across Scandinavia and North America.
Emerging research explores trans-2-Pinanol’s bioactive potential, with 2023 studies indicating modest antimicrobial activity against Gram-positive bacteria. While not a standalone antibiotic, its synergy with conventional preservatives could revolutionize natural antimicrobial formulations—a trending topic in PubMed-indexed publications.
For laboratory applications, trans-2-Pinanol serves as a valuable NMR shift reference (δH 1.2–1.8 ppm in CDCl3) and chiral stationary phase modifier in GC columns. Its Hansen solubility parameters (δD=17.2, δP=4.3, δH=8.1 MPa1/2) facilitate solvent selection for terpene extraction optimization—a frequent query in chromatography forums.
Future outlooks suggest expansion in cannabis terpene blends, where trans-2-Pinanol may enhance entourage effects. With 37% of terpene manufacturers now offering customized profiles (2024 market data), this niche presents growth opportunities. Sustainable production methods like enzymatic pinene conversion are also gaining R&D investment, addressing the "green terpene synthesis" search trend (+25% MoM).
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